(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a prop-2-en-1-yloxy substituent, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the sulfanylideneimidazolidinone core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of halogenated phenyl rings.
Heparinoid: Shares structural similarities in terms of functional groups and potential biological activity.
Uniqueness
(5Z)-5-{[5-BROMO-2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a brominated phenyl group, a prop-2-en-1-yloxy substituent, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H17BrN2O2S |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H17BrN2O2S/c1-3-7-19-15(20)13(18-16(19)22)10-11-9-12(17)5-6-14(11)21-8-4-2/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,22)/b13-10- |
InChI Key |
XHXNJYQJDSIUEM-RAXLEYEMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC=C)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)NC1=S |
Origin of Product |
United States |
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